molecular formula C22H24ClN3O3 B587865 N-tert-Butoxycarbonyl Amoxapine CAS No. 1246816-84-1

N-tert-Butoxycarbonyl Amoxapine

Cat. No. B587865
CAS RN: 1246816-84-1
M. Wt: 413.902
InChI Key: AOGDBIDPRJPHCK-UHFFFAOYSA-N
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Description

N-tert-Butoxycarbonyl Amoxapine is a protected form of Amoxapine . Amoxapine is a tetracyclic antidepressant . The N-tert-butyloxycarbonyl (N-Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups .


Synthesis Analysis

The N-Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .


Chemical Reactions Analysis

The N-Boc group can be selectively deprotected from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

Scientific Research Applications

Pharmacological Properties and Therapeutic Efficacy

Amoxapine, as detailed in several literature reviews, is primarily recognized for its application in the treatment of moderate to severe depressions, showcasing a favorable side effect profile and an earlier onset of action compared to other tricyclic antidepressants. Its clinical pharmacology underscores the compound's significance in psychopharmacology, with studies confirming its antidepressant and, in some instances, neuroleptic effects. These properties are attributed to its ability to modulate neurotransmitter systems, highlighting its potential beyond mere symptomatic treatment of depression to possibly influencing underlying neurochemical imbalances associated with psychiatric disorders (Smith Rs & Ayd Fj, 1981).

Neuroleptic Properties and Clinical Implications

Amoxapine exhibits both antidepressant and neuroleptic effects, a trait that distinguishes it from many other antidepressants. This dual functionality is supported by evidence of extrapyramidal reactions, hyperprolactinemia, and galactorrhea in human studies, pointing to a minor metabolite, 7‐hydroxy‐amoxapine, which shows significant dopamine receptor‐blocking activity. The neuroleptic activity of amoxapine, therefore, suggests its utility in treating psychiatric conditions where dopaminergic systems are implicated, offering a broader therapeutic window for clinicians treating complex mood disorders (R. Lydiard & A. Gelenberg, 1981).

Antioxidant Properties and Environmental Presence

Interestingly, synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices and human samples. Although not directly related to N-tert-Butoxycarbonyl Amoxapine, the investigation into SPAs underscores the importance of understanding the environmental occurrence, human exposure, and toxicity of synthetic compounds. SPAs' environmental detection and potential toxicity effects call for continued research into the safety and impact of synthetic chemicals, including pharmaceuticals, on health and the environment (Runzeng Liu & S. Mabury, 2020).

Safety and Hazards

N-tert-Butoxycarbonyl Amoxapine is considered hazardous . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The future directions of N-tert-Butoxycarbonyl Amoxapine research could involve exploring more mild and selective methods for the deprotection of N-Boc group . Additionally, the development of new synthetic organic transformations that require the appropriate selection of reagents, catalysts, and most importantly, temporal masking and demasking agents could be another area of focus .

properties

IUPAC Name

tert-butyl 4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3/c1-22(2,3)29-21(27)26-12-10-25(11-13-26)20-16-14-15(23)8-9-18(16)28-19-7-5-4-6-17(19)24-20/h4-9,14H,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGDBIDPRJPHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747244
Record name tert-Butyl 4-(2-chlorodibenzo[b,f][1,4]oxazepin-11-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246816-84-1
Record name tert-Butyl 4-(2-chlorodibenzo[b,f][1,4]oxazepin-11-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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